4-甲基-3-硝基苯甲酰肼

描述

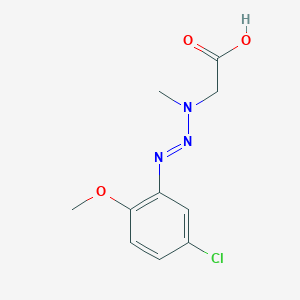

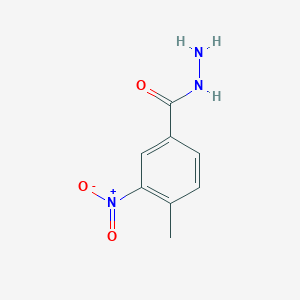

The compound of interest, 4-Methyl-3-nitrobenzohydrazide, is a derivative of benzohydrazide with potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss 4-Methyl-3-nitrobenzohydrazide, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves esterification, nitration, and the formation of hydrazone linkages. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved through a Fischer esterification reaction, which is a straightforward process and can be completed within a short time frame, indicating that similar methods could potentially be applied to synthesize 4-Methyl-3-nitrobenzohydrazide . Additionally, the synthesis of hydrazone compounds derived from 4-methylbenzohydrazide with different benzaldehydes suggests that the hydrazide group can be a versatile precursor for the formation of hydrazone derivatives .

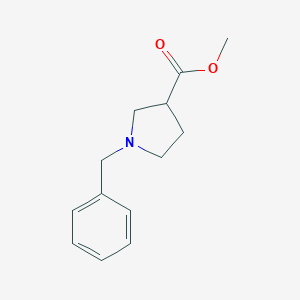

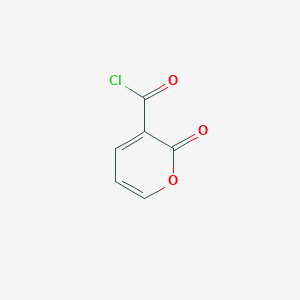

Molecular Structure Analysis

The molecular structure of related compounds shows that they can crystallize in various space groups with different lattice parameters, indicating that 4-Methyl-3-nitrobenzohydrazide may also exhibit polymorphism . The presence of hydrogen bonding and π-π stacking interactions in the crystal structures of these compounds suggests that 4-Methyl-3-nitrobenzohydrazide might also form similar intermolecular interactions, which could influence its solid-state properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of hydrogen-bonded networks and the potential for bond fission under certain conditions. For example, the carbon-sulfur bond fission in alkyl nitrobenzoates under alkaline conditions indicates that 4-Methyl-3-nitrobenzohydrazide may also undergo specific bond cleavage reactions . The formation of hydrogen-bonded sheets and chains in various compounds also highlights the potential for 4-Methyl-3-nitrobenzohydrazide to participate in hydrogen bonding, which could affect its reactivity and solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as solubility, melting points, and crystal density, can be inferred from their molecular structures and intermolecular interactions. The presence of nitro groups and hydrazide functionalities in these compounds suggests that 4-Methyl-3-nitrobenzohydrazide may have similar properties, such as a relatively high melting point and specific solubility characteristics in organic solvents . The metabolites of related compounds, as monitored by HPLC, also provide insights into the potential in vivo behavior of 4-Methyl-3-nitrobenzohydrazide, such as its metabolism and excretion profiles .

科学研究应用

1,3,4-氧代二唑衍生物的合成和生物活性:一项研究涉及使用3-甲基-4-硝基苯肼合成1,3,4-氧代二唑衍生物,显示出有望的抗菌活性,特别是对葡萄球菌属的活性,并且细胞毒性低,表明有潜力作为抗菌剂(Paruch et al., 2020)。

抗高血压α-阻断剂:包括4-硝基苯甲酰肼在内的肼类化合物被用于合成具有显著抗高血压α-阻断活性和低毒性的化合物(Abdel-Wahab et al., 2008)。

4-硝基苯甲酰肼衍生物的抗结核活性:从4-硝基苯甲酰肼合成的新型2-(4-硝基苯甲酰)肼基硫代碳酸衍生物的研究显示出有希望的抗结核活性,表明在结核病治疗中有潜在应用(Gobis et al., 2012)。

氧代二唑和噻二唑的细胞毒性和抗菌评价:从5-甲基-2-硝基苯甲酰肼合成的2-(5-甲基-2-硝基苯基)-5-取代-1,3,4-氧代二唑和噻二唑表现出显著的细胞毒性和抗菌活性(Mutchu et al., 2018)。

黄嘌呤氧化酶抑制活性:从4-硝基苯甲酰肼合成的肼酮化合物的研究发现一种化合物特别有效作为黄嘌呤氧化酶抑制剂,表明其在治疗与黄嘌呤氧化酶活性相关的疾病中具有潜力(Han et al., 2022)。

肼酮的非线性光学参数:从4-硝基苯甲酰肼合成的肼酮由于其非线性光学性质而显示出在光学器件中的潜力(Naseema et al., 2010)。

肼酮化合物的抗菌活性:从4-甲基苯甲酰肼合成的肼酮化合物表现出中等抗菌活性,其中一些化合物对细菌菌株表现出高活性(Lei et al., 2015)。

溶解度和光谱分析:与4-甲基-3-硝基苯甲酰肼密切相关的3-甲基-4-硝基苯甲酸被研究其在各种溶剂中的溶解度,为其物理和化学性质提供了见解(Acree et al., 2017)。

作用机制

Target of Action

Similar compounds often interact with proteins or enzymes that play a crucial role in cellular processes .

Mode of Action

Based on its structural similarity to other nitrobenzohydrazides, it may undergo nucleophilic substitution reactions at the benzylic position . These reactions could lead to changes in the target molecules, potentially altering their function.

属性

IUPAC Name |

4-methyl-3-nitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-5-2-3-6(8(12)10-9)4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQYFNNWYBXZHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

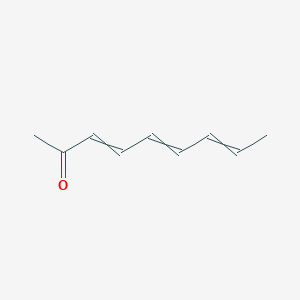

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

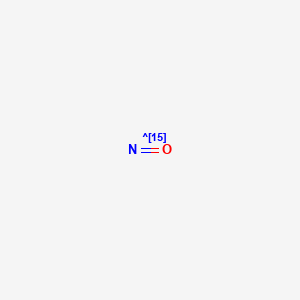

Molecular Formula |

C8H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395040 | |

| Record name | 4-methyl-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-nitrobenzohydrazide | |

CAS RN |

19013-12-8 | |

| Record name | Benzoic acid, 4-methyl-3-nitro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-3-nitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。